Sgc-ubd253 -

Sgc-ubd253

Catalog Number: EVT-10960396
CAS Number:
Molecular Formula: C21H20ClN3O5
Molecular Weight: 429.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SGC-UBD253 is a chemical probe developed by the Structural Genomics Consortium in collaboration with Professor Mark Lautens from the University of Toronto. This compound specifically targets the ubiquitin binding domain of histone deacetylase 6, or HDAC6. SGC-UBD253 exhibits a high binding affinity with a dissociation constant (KD) of 84 nanomolar and effectively inhibits the interaction between HDAC6 and ISG15, with an effective concentration (EC50) of 1.9 micromolar . This makes it a valuable tool for research into the biological functions and therapeutic potential of HDAC6.

Source and Classification

SGC-UBD253 is classified as a small molecule inhibitor and is part of a broader category of compounds targeting ubiquitin binding domains. It was identified through structure-activity relationship studies aimed at optimizing compounds that interact with the ubiquitin binding domain of HDAC6, which plays a significant role in cellular processes such as protein degradation and autophagy . The compound has been characterized for its selectivity against other ubiquitin binding domains, making it particularly useful for specific biological investigations.

Synthesis Analysis

The synthesis of SGC-UBD253 involves a multi-step process:

  1. Formation of the Core Structure: The initial step includes constructing the quinazolinone core through condensation and cyclization reactions.
  2. Functional Group Modifications: Specific functional groups, such as methoxybenzylamino and chloro groups, are introduced to enhance binding affinity and selectivity.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC), achieving a purity level of ≥98% .

This synthetic route allows for the precise control over the chemical properties of SGC-UBD253, facilitating its efficacy as a research tool.

Molecular Structure Analysis

The molecular structure of SGC-UBD253 features a quinazolinone core that is crucial for its interaction with HDAC6. The compound's design includes specific functional groups that enhance its binding capabilities to the ubiquitin binding domain. Detailed structural data can be obtained through techniques such as X-ray crystallography, which elucidates how SGC-UBD253 interacts at the molecular level with its target .

Key Structural Data

  • Core Structure: Quinazolinone
  • Binding Affinity: KD = 84 nM
  • Inhibition Concentration: EC50 = 1.9 µM
Chemical Reactions Analysis

SGC-UBD253 undergoes several chemical reactions that are essential for its functionality:

  • Oxidation: Under specific conditions, SGC-UBD253 can be oxidized to form various derivatives.
  • Reduction: Reduction reactions can modify functional groups, potentially altering binding affinity.
  • Substitution: Substitution reactions allow for the replacement of functional groups, aiding in the exploration of structure-activity relationships .

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution.

Mechanism of Action

The mechanism by which SGC-UBD253 exerts its effects involves its binding to the ubiquitin binding domain of HDAC6. This interaction inhibits the deacetylation process of microtubules and disrupts the transport of protein aggregates to aggresomes for degradation. In particular, it interferes with the interaction between HDAC6 and ISG15, highlighting its role in modulating cellular processes related to protein homeostasis .

Key Mechanistic Insights

  • Target Interaction: Binds to HDAC6's zinc-finger domain.
  • Disruption: Inhibits interaction with ISG15.
Physical and Chemical Properties Analysis

SGC-UBD253 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da (exact value may vary based on specific structural modifications).
  • Solubility: Generally soluble in organic solvents; solubility in aqueous solutions may vary based on pH.
  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture .

These properties are crucial for its application in biological assays and experiments.

Applications

SGC-UBD253 has diverse applications across multiple scientific fields:

  1. Chemical Biology: Used as a probe to study the ubiquitin binding domain of HDAC6, providing insights into its structural dynamics and biological roles.
  2. Cancer Research: Investigated for potential therapeutic applications in cancer treatment by inhibiting HDAC6 activity.
  3. Neurodegenerative Disorders: Explored for its role in modulating pathways relevant to diseases like Alzheimer's and Parkinson's by affecting protein degradation mechanisms .
  4. Drug Discovery: Serves as a lead compound for developing new therapeutic agents targeting HDAC6.
Introduction to Histone Deacetylase 6 Ubiquitin-Binding Domain as a Therapeutic Target

Biological Significance of Histone Deacetylase 6 in Cellular Protein Homeostasis

Histone deacetylase 6 (HDAC6) is a structurally unique member of the histone deacetylase family, distinguished by its tandem catalytic domains and a C-terminal zinc-finger ubiquitin-binding domain (UBD). Unlike nuclear histone deacetylases, HDAC6 primarily localizes to the cytoplasm, where it regulates critical processes such as microtubule dynamics, cellular motility, and—most notably—protein quality control. HDAC6 serves as a central effector in the cellular stress response by recognizing and facilitating the clearance of misfolded proteins, thereby maintaining proteostasis. Its dysfunction is linked to neurodegenerative diseases, cancer progression, and viral pathogenesis due to impaired protein degradation pathways [1] [2].

Role of the Zinc-Finger Ubiquitin-Binding Domain in Aggresome Formation and Autophagy

The zinc-finger ubiquitin-binding domain of HDAC6 binds free C-terminal diglycine motifs (RLRGG) of unanchored ubiquitin chains attached to misfolded proteins. This recognition initiates a cascade: Polyubiquitinated aggregates are cleaved by deubiquitinases (e.g., ataxin-3), releasing unanchored ubiquitin chains that HDAC6-UBD selectively binds. Subsequently, HDAC6 recruits dynein motors via its dynein motor-binding domain, transporting cargo along microtubules to the microtubule organizing center. Here, aggregates coalesce into an aggresome, which is encapsulated by autophagosomes and degraded upon lysosomal fusion. This pathway serves as a critical compensatory mechanism when proteasomal degradation is overwhelmed, as observed in proteasome-inhibitor-resistant cancers [2] [3].

Rationale for Targeted Inhibition of Histone Deacetylase 6 Ubiquitin-Binding Domain over Catalytic Domains

Pharmacological inhibition of HDAC6 has historically focused on its catalytic deacetylase domains, with several inhibitors in clinical trials for cancer. However, catalytic inhibitors exhibit limitations:

  • Functional Redundancy: Acetylated substrates may be processed by other histone deacetylases.
  • Narrow Therapeutic Windows: Catalytic inhibitors often target multiple histone deacetylases, leading to toxicity (e.g., thrombocytopenia).
  • Incomplete Pathway Inhibition: They impair microtubule deacetylation but do not directly disrupt ubiquitin-mediated aggresome formation [1] [3].

In contrast, targeting the ubiquitin-binding domain offers precision:

  • It uniquely blocks the recognition of ubiquitinated cargo, preventing aggresome assembly without perturbing catalytic activity or microtubule dynamics.
  • Preclinical evidence suggests ubiquitin-binding domain inhibition synergizes with proteasome inhibitors by crippling both major protein-clearance pathways [2] [3].

Current Gaps in Pharmacological Modulation of Ubiquitin-Binding Domains

Ubiquitin-binding domains are challenging therapeutic targets due to their shallow, hydrophilic interfaces and conserved ubiquitin-binding residues across ~200 human proteins. Prior to 2023, no selective chemical probes existed for HDAC6-UBD, hindering mechanistic studies. Early inhibitors exhibited weak potency (>2 μM) or cross-reactivity with ubiquitin-binding domains in other proteins (e.g., BRCA1). Consequently, the field urgently required chemical tools to validate the ubiquitin-binding domain as a druggable target and explore its therapeutic potential [1] [2] [3].

Properties

Product Name

Sgc-ubd253

IUPAC Name

3-[8-chloro-3-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxoquinazolin-2-yl]propanoic acid

Molecular Formula

C21H20ClN3O5

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C21H20ClN3O5/c1-30-16-8-3-2-5-13(16)11-23-18(26)12-25-17(9-10-19(27)28)24-20-14(21(25)29)6-4-7-15(20)22/h2-8H,9-12H2,1H3,(H,23,26)(H,27,28)

InChI Key

YLHSFRZHEMHKAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=NC3=C(C2=O)C=CC=C3Cl)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.